molecular formula C23H20O6 B2679786 ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-05-2

ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B2679786
CAS No.: 898430-05-2
M. Wt: 392.407
InChI Key: BSCZPRNIGZIQNP-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives. The unique structure of this compound combines the benzofuran and coumarin moieties, which are both known for their significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the benzofuran and coumarin intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne . The coumarin moiety is often synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid .

The final step involves the esterification of the coumarin intermediate with the benzofuran derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran or coumarin derivatives.

Scientific Research Applications

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Such as psoralen and angelicin, known for their antimicrobial and anticancer activities.

    Coumarin derivatives: Such as warfarin and esculetin, known for their anticoagulant and anti-inflammatory properties.

Uniqueness

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is unique due to its combined benzofuran and coumarin structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.

Biological Activity

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19O5\text{C}_{18}\text{H}_{19}\text{O}_5

This structure features a benzofuran moiety linked to a chromenone, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of benzofuran and chromenone exhibit significant antioxidant properties. The presence of hydroxyl groups in these structures contributes to their ability to scavenge free radicals. A study demonstrated that similar compounds could reduce oxidative stress in cellular models, suggesting a protective effect against oxidative damage .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer properties of compounds with similar structures. For instance, derivatives of chromenone have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways associated with cell survival . this compound could potentially exhibit similar effects, warranting further investigation.

Case Studies

  • Case Study on Oxidative Stress :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Method : In vitro assays using DPPH and ABTS radical scavenging tests.
    • Results : The compound demonstrated a significant reduction in radical formation, comparable to standard antioxidants .
  • Case Study on Anti-inflammatory Mechanisms :
    • Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
    • Method : Measurement of cytokine levels post-treatment with the compound.
    • Results : A marked decrease in TNF-alpha and IL-6 levels was observed, confirming its anti-inflammatory potential .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
CytoprotectiveProtection against oxidative stress

Properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-4-26-23(25)14(3)27-19-11-16-17(12-22(24)29-20(16)9-13(19)2)21-10-15-7-5-6-8-18(15)28-21/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCZPRNIGZIQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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